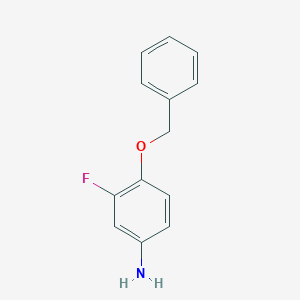

4-(Benzyloxy)-3-fluoroaniline

Description

Properties

IUPAC Name |

3-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEYXHRMSUPJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620659 | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168268-00-6 | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-fluoroaniline is a substituted aniline derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a benzyloxy group for potential metabolic modulation and a fluorine atom that can enhance binding affinity and pharmacokinetic properties, make it a sought-after intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the pharmaceutical and life sciences sectors. The primary Chemical Abstracts Service (CAS) number for 4-(Benzyloxy)-3-fluoroaniline is 168268-00-6 .[1][2][3] The hydrochloride salt of this compound is registered under CAS number 76243-25-9 .[4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 168268-00-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂FNO | [1][2][5] |

| Molecular Weight | 217.24 g/mol | [1] |

| Appearance | Varies; often supplied as a solid. | General chemical supplier information |

| Melting Point | Not definitively reported. Related compounds such as 4'-(Benzyloxy)benzylidene-4-fluoroaniline have a melting point in the range of 134-138 °C. | |

| Boiling Point | Not reported. | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Solubility in aqueous solutions is likely to be low. | Inferred from structural similarity to other anilines. |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of 4-(Benzyloxy)-3-fluoroaniline. Although a comprehensive public database of its spectra is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the fluoroaniline and benzyl rings, as well as the benzylic methylene protons. The fluorine atom will cause splitting of adjacent proton signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F).

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-O stretching of the ether linkage, C-F stretching, and various aromatic C-H and C=C vibrations.[6][7][8]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether bond.

Synthesis of 4-(Benzyloxy)-3-fluoroaniline

The synthesis of 4-(Benzyloxy)-3-fluoroaniline typically involves a multi-step process, starting from commercially available precursors. A common strategy is the reduction of a corresponding nitro compound.

Illustrative Synthetic Pathway

Caption: A general synthetic route to 4-(Benzyloxy)-3-fluoroaniline.

Detailed Experimental Protocol: Reduction of 4-(Benzyloxy)-3-fluoronitrobenzene

This protocol describes a common method for the reduction of the nitro group to an amine using iron powder in the presence of an acid.

Materials:

-

4-(Benzyloxy)-3-fluoronitrobenzene

-

Iron powder

-

Ammonium chloride or acetic acid

-

Ethanol

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(Benzyloxy)-3-fluoronitrobenzene in a mixture of ethanol and water.

-

To this suspension, add iron powder and a catalytic amount of ammonium chloride or acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-(Benzyloxy)-3-fluoroaniline.

-

The crude product can be further purified by column chromatography on silica gel if necessary.[9]

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the benzyloxy and fluoro groups on the aniline scaffold makes 4-(Benzyloxy)-3-fluoroaniline a valuable precursor for a range of biologically active molecules.

-

Cholesterol Absorption Inhibitors: This compound is a key intermediate in the synthesis of azetidinone-based cholesterol absorption inhibitors. The fluoroaniline moiety is crucial for the biological activity of these compounds.[5]

-

Anticancer Agents: Derivatives of 4-(Benzyloxy)-3-fluoroaniline have shown potential as anticancer agents. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability.[5][10]

-

Kinase Inhibitors: Substituted anilines are common pharmacophores in kinase inhibitors used in oncology. The electronic properties of the fluoro- and benzyloxy-substituted aniline ring can be fine-tuned to achieve desired potency and selectivity.

Workflow for Utilization in Synthesis

Caption: General workflow for the use of 4-(Benzyloxy)-3-fluoroaniline in API synthesis.

Safety and Handling

As a substituted aniline, 4-(Benzyloxy)-3-fluoroaniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the handling procedures for related anilines should be followed.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

-

Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[11][12]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile of Related Anilines: Anilines, as a class of compounds, can be toxic. They are known to cause methemoglobinemia, and some are suspected carcinogens. Therefore, it is crucial to handle 4-(Benzyloxy)-3-fluoroaniline with care and to minimize exposure.

Conclusion

4-(Benzyloxy)-3-fluoroaniline is a key synthetic intermediate with significant potential in the development of new pharmaceuticals. Its unique combination of functional groups provides medicinal chemists with a versatile platform for designing molecules with improved efficacy and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and safe handling is paramount for its successful application in research and drug discovery.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluoro-benzyloxy)-phenylamine.

- Apollo Scientific. (2023, August 1). 4-(Benzyloxy)aniline hydrochloride Safety Data Sheet.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.

-

Arctom. (n.d.). CAS NO. 168268-00-6 | 4-(Benzyloxy)-3-fluoroaniline. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluoroaniline.

- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.

- New Journal of Chemistry. (n.d.).

-

PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene. Retrieved from [Link]

-

Thoreauchem. (n.d.). 4-(Benzyloxy)-3-fluoroaniline-168268-00-6. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluoro-benzyloxy)-phenylamine.

- Benchchem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.

- Fisher Scientific. (n.d.).

-

NIST. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]

- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.

-

NIST. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 76243-25-9|4-(Benzyloxy)-3-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 5. Buy 4-(Benzyloxy)-3-fluoroaniline | 168268-00-6 [smolecule.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-fluoroaniline: A Key Intermediate in Medicinal Chemistry

Introduction

4-(Benzyloxy)-3-fluoroaniline is a substituted aromatic amine that serves as a crucial structural motif and synthetic intermediate in the fields of medicinal chemistry and drug development. Its unique combination of a nucleophilic amino group, an electron-withdrawing fluorine atom, and a bulky, lipophilic benzyloxy protecting group makes it a versatile building block for constructing complex molecular architectures. The strategic placement of the fluorine atom, ortho to the amine, significantly influences the molecule's electronic properties, basicity, and metabolic stability, making it a desirable component in the design of novel therapeutic agents.

Understanding the fundamental physicochemical properties of this compound is paramount for researchers. These properties dictate its behavior in chemical reactions, influence its solubility and purification, and ultimately impact the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive, in-depth analysis of the core physicochemical and spectroscopic properties of 4-(Benzyloxy)-3-fluoroaniline, offering field-proven insights and methodologies for its characterization.

Molecular Structure and Core Properties

The molecular architecture of 4-(Benzyloxy)-3-fluoroaniline is foundational to its chemical behavior. The interplay between the electron-donating amino and benzyloxy groups and the electron-withdrawing fluorine atom creates a nuanced electronic environment on the phenyl ring, governing its reactivity in synthetic transformations.

Table 1: Key Identifiers and Computed Properties for 4-(Benzyloxy)-3-fluoroaniline

| Property | Value | Source / Comment |

| IUPAC Name | 4-(Benzyloxy)-3-fluoroaniline | --- |

| Molecular Formula | C₁₃H₁₂FNO | --- |

| Molecular Weight | 217.24 g/mol | --- |

| CAS Number | 168268-00-6 | [1] For the free base. |

| CAS Number (HCl Salt) | 76243-25-9 | [2] The hydrochloride salt is also commercially available. |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F | --- |

Experimentally Determined and Inferred Physicochemical Properties

While comprehensive experimental data for this specific molecule is not aggregated in a single public source, we can infer its properties with high confidence based on its structure and data from closely related analogs.

Physical State and Appearance

Based on its molecular weight and the properties of its chloro-analog, 4-(benzyloxy)-3-chloroaniline, which is an off-white solid, 4-(Benzyloxy)-3-fluoroaniline is expected to be a solid at room temperature, likely appearing as a white to off-white or pale-yellow crystalline powder.

Melting Point

A definitive melting point is not widely published. However, by way of comparison, the analogous compound 4-(Benzyloxy)-3-chloroaniline has a reported melting point of 58.4 °C.[3] Given the substitution of chlorine (van der Waals radius: 1.75 Å) with fluorine (van der Waals radius: 1.47 Å), the crystal lattice packing may be altered. A reasonable estimate would place the melting point of the fluoro-derivative in a similar range, potentially slightly different due to changes in intermolecular forces.

Solubility

The solubility profile is dictated by the molecule's mixed polarity. The large nonpolar surface area contributed by the two phenyl rings and the ether linkage suggests poor solubility in aqueous media. Conversely, it is predicted to be soluble in common organic solvents.

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene.[4]

-

Moderate Solubility: Methanol, Ethanol.

-

Low/Insoluble: Water, Hexanes.

This profile is critical for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.

Acidity and Basicity (pKa)

The pKa of the conjugate acid (anilinium ion) is a critical parameter that influences reactivity, extraction behavior, and the physiological properties of resulting APIs. The basicity of the aniline nitrogen is modulated by the electronic effects of the ring substituents.

-

Baseline: The pKa of the anilinium ion is ~4.6.

-

Effect of 4-Fluoro Group: The parent compound, 4-fluoroaniline, has a pKa of 4.65, indicating that the para-fluoro substituent has a minimal net effect on basicity due to the counteracting influences of its electron-withdrawing inductive effect and electron-donating mesomeric effect.[5]

-

Effect of 3-Fluoro Group: In our target molecule, the fluorine is meta to the amino group. In 3-fluoroaniline, the pKa drops to ~3.5, as the electron-withdrawing inductive effect dominates from the meta position without a counteracting resonance donation.

-

Effect of 4-Benzyloxy Group: The benzyloxy group at the para position is a net electron-donating group through resonance, which would be expected to increase the electron density on the nitrogen and thus raise the pKa.

Spectroscopic Profile for Structural Elucidation

The confirmation of the structure and purity of 4-(Benzyloxy)-3-fluoroaniline relies on a combination of spectroscopic techniques. Below is an expert prediction of the key spectral features a researcher should expect to observe.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most definitive information for structural confirmation. (Predicted for CDCl₃ solvent).

-

Benzyl Protons (C₆H₅-CH₂-O): A sharp singlet appearing around δ 5.0-5.1 ppm , integrating to 2H. The protons on the benzyl phenyl ring will appear as a multiplet between δ 7.3-7.5 ppm , integrating to 5H.[3]

-

Aniline Ring Protons: The three protons on the substituted aniline ring will show a complex splitting pattern due to H-H and H-F couplings.

-

H-2 (ortho to -NH₂ and -F): A doublet of doublets around δ 6.7-6.8 ppm .

-

H-5 (ortho to -NH₂ and -OBn): A triplet (or doublet of doublets) around δ 6.8-6.9 ppm .

-

H-6 (meta to -NH₂): A doublet of doublets around δ 6.5-6.6 ppm .

-

-

Amine Protons (-NH₂): A broad singlet around δ 3.5-4.0 ppm , integrating to 2H. Its chemical shift can be variable and it may exchange with D₂O.[3]

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR data.

-

Benzylic Carbon (-CH₂-): A distinct peak around δ 71-72 ppm .[3]

-

Aromatic Carbons: Approximately 10-11 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to fluorine (C-3) will appear as a doublet with a large ¹JC-F coupling constant (around 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller ²JC-F and ³JC-F couplings.

-

C-N Carbon: Expected around δ 141-142 ppm .[3]

-

C-O Carbon: Expected around δ 147-148 ppm .[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A pair of sharp-to-medium peaks in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the -CH₂- group).

-

C=C Aromatic Stretch: Several sharp peaks in the 1500-1620 cm⁻¹ region.

-

C-O-C Asymmetric Stretch: A strong, characteristic peak around 1220-1260 cm⁻¹ .

-

C-F Stretch: A strong peak in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): A peak at m/z = 217 , corresponding to the molecular weight.

-

Major Fragmentation: The most prominent fragment is often the tropylium cation at m/z = 91 , resulting from the cleavage of the benzylic C-O bond. The loss of the C₇H₇ radical from the molecular ion would give a fragment at m/z = 126 .

Analytical Methodologies and Characterization Workflow

A robust and self-validating workflow is essential to ensure the identity, purity, and quality of 4-(Benzyloxy)-3-fluoroaniline for use in subsequent research and development.

Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amine.

-

Detection: UV detection at 254 nm is suitable due to the presence of the aromatic rings.

-

Expected Result: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

Integrated Characterization Workflow

The following workflow represents a self-validating system where each step provides complementary information to build a complete profile of the compound.

Caption: A validated workflow for the synthesis and characterization of 4-(Benzyloxy)-3-fluoroaniline.

Experimental Protocol: Integrated Structural and Purity Analysis

This protocol describes a self-validating system by combining orthogonal analytical techniques.

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified solid. Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean NMR tube.

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Causality: This confirms the presence and connectivity of all proton environments. The integration values validate the relative ratios of protons in the molecule.

-

Acquire a ¹³C NMR spectrum.

-

Causality: This confirms the carbon backbone and the presence of the C-F bond through its characteristic large coupling constant, providing unambiguous evidence of fluorination.

-

-

LC-MS Analysis:

-

Dilute a small portion of the NMR sample solution with a 1:1 mixture of acetonitrile and water.

-

Inject onto a reverse-phase HPLC system coupled to a mass spectrometer (e.g., ESI source).

-

Causality: The HPLC chromatogram provides a quantitative measure of purity, while the mass spectrometer simultaneously confirms the molecular weight (m/z 218.1 for [M+H]⁺). This dual detection system ensures the major peak is indeed the target compound and not an impurity with a similar UV absorbance.

-

-

Melting Point Analysis:

-

Determine the melting point of the bulk solid using a calibrated apparatus.

-

Causality: A sharp melting range (e.g., within 1-2 °C) is a strong indicator of high purity.

-

-

Data Consolidation and Validation:

-

Confirm that the ¹H and ¹³C NMR spectra match the predicted structure.

-

Verify that the main peak in the LC-MS has the correct mass-to-charge ratio.

-

Ensure the purity from the HPLC data is within the required specification (typically >97% for R&D use).

-

Check that the melting point is sharp.

-

Trustworthiness: When all four of these analytical results are consistent, the identity and purity of the material are validated with a high degree of confidence.

-

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. PubChem. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Retrieved from [Link]

-

Yildiz, I., & Torea, S. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1845-1851. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. PubChem. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 76243-25-9|4-(Benzyloxy)-3-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. 4'-(Benzyloxy)benzylidene-4-fluoroaniline | 70627-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

4-(Benzyloxy)-3-fluoroaniline molecular weight

An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-fluoroaniline, a key intermediate in the synthesis of high-value organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides detailed, field-proven protocols for its synthesis and purification, and explores its strategic applications, particularly in the pharmaceutical sector. By grounding technical procedures in chemical principles, this guide serves as an essential resource for leveraging this versatile building block in advanced research and development projects.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. 4-(Benzyloxy)-3-fluoroaniline is a bifunctional reagent that capitalizes on these advantages. It provides a synthetically versatile aniline moiety for further elaboration, while the fluorine atom at the 3-position and the benzyloxy protecting group at the 4-position offer strategic electronic and steric modulation. This guide elucidates the core characteristics and methodologies associated with this valuable compound.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. 4-(Benzyloxy)-3-fluoroaniline is an organic compound whose identity is defined by the parameters summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂FNO | |

| Molecular Weight | 217.24 g/mol | Calculated |

| CAS Number | 168268-00-6 | |

| Appearance | Varies; typically a solid | General Knowledge |

| Common Synonyms | 4-(phenylmethoxy)-3-fluorobenzenamine | General Knowledge |

Note: The hydrochloride salt (CAS No. 76243-25-9) has a molecular formula of C₁₃H₁₃ClFNO and a molecular weight of 253.70 g/mol .

Molecular Structure

The structure of 4-(Benzyloxy)-3-fluoroaniline is fundamental to its reactivity and utility as a synthetic building block.

Caption: Chemical structure of 4-(Benzyloxy)-3-fluoroaniline.

Synthesis and Purification

The synthesis of 4-(Benzyloxy)-3-fluoroaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable laboratory-scale approach involves the reduction of a nitrated precursor.

Synthetic Workflow

The overall synthetic strategy involves three key stages: etherification, nitration, and reduction. This workflow ensures the correct regiochemical placement of the functional groups.

A Comprehensive Technical Guide to the Solubility of 4-(Benzyloxy)-3-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Benzyloxy)-3-fluoroaniline, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public domain solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility, outlines robust experimental protocols for its determination, and discusses the critical factors influencing this essential physicochemical property. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower informed decision-making in process development, formulation, and analytical characterization.

Introduction: The Significance of 4-(Benzyloxy)-3-fluoroaniline and Its Solubility

4-(Benzyloxy)-3-fluoroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, including the benzyloxy and fluoro groups, are often incorporated into bioactive molecules to modulate their pharmacological properties. A thorough understanding of the solubility of 4-(Benzyloxy)-3-fluoroaniline is paramount for several critical aspects of drug development:

-

Process Chemistry: Solubility data is essential for the design of efficient synthesis and purification strategies, including reaction solvent selection, crystallization, and isolation of the final product.

-

Formulation Development: The solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of dosage form.

-

Analytical Method Development: Understanding the solubility of a compound is crucial for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC).

While specific quantitative solubility data for 4-(Benzyloxy)-3-fluoroaniline is not extensively published, this guide provides the foundational knowledge and experimental frameworks necessary for its determination.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 4-(Benzyloxy)-3-fluoroaniline suggests the following key characteristics that govern its solubility:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

-

Dipole-Dipole Interactions: The presence of the polar C-F and C-N bonds, along with the ether linkage, contributes to a molecular dipole moment, favoring solubility in polar solvents.

-

Van der Waals Forces: The aromatic rings contribute to London dispersion forces, which may allow for some solubility in non-polar solvents.

-

"Like Dissolves Like": Based on these intermolecular forces, 4-(Benzyloxy)-3-fluoroaniline is anticipated to exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbon solvents. Its solubility in aqueous media is expected to be limited due to the significant hydrophobic character of the benzyloxy and fluoro-substituted phenyl rings.

Table 1: Predicted Physicochemical Properties of 4-(Benzyloxy)-3-fluoroaniline

| Property | Predicted Value/Information | Relevance to Solubility |

| Molecular Formula | C₁₃H₁₂FNO | Provides the basis for molecular weight calculation. |

| Molecular Weight | 217.24 g/mol | Influences the mass-to-mole conversion in solubility calculations. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Indicates potential for interaction with protic solvents. |

| Hydrogen Bond Acceptors | 2 (from -N and -O-) | Suggests affinity for solvents capable of hydrogen bonding. |

| Predicted logP | ~3.5 | A higher logP value suggests lower aqueous solubility. |

| pKa | ~4-5 (Anilinium ion) | The basicity of the aniline group will influence its solubility in acidic aqueous solutions. |

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately quantify the solubility of 4-(Benzyloxy)-3-fluoroaniline. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[1][2][3]

Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 4-(Benzyloxy)-3-fluoroaniline in a given solvent at a specified temperature.

Materials and Equipment:

-

4-(Benzyloxy)-3-fluoroaniline (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene, water)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid 4-(Benzyloxy)-3-fluoroaniline to a series of sealed vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent temperature-induced precipitation, the pipette can be pre-warmed or pre-cooled to the equilibration temperature.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of 4-(Benzyloxy)-3-fluoroaniline.[4][5]

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a precise and widely used method for quantifying the concentration of dissolved solutes.[4][5]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-(Benzyloxy)-3-fluoroaniline to identify the wavelength of maximum absorbance (λmax).

-

Column Temperature: 25 °C

Calibration:

A standard calibration curve must be generated by preparing a series of solutions of 4-(Benzyloxy)-3-fluoroaniline of known concentrations and plotting their corresponding peak areas from the HPLC analysis. The concentration of the unknown sample can then be determined by interpolation from this curve.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing the Solubility of 4-(Benzyloxy)-3-fluoroaniline

Several factors can significantly impact the measured solubility of 4-(Benzyloxy)-3-fluoroaniline. A comprehensive understanding of these variables is crucial for obtaining accurate and reproducible data.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[6] The thermodynamic relationship between solubility and temperature can be described by the van't Hoff equation.[1]

-

Solvent Polarity: As predicted by the "like dissolves like" principle, the choice of solvent will have a profound effect on solubility. A systematic study across a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) will provide a comprehensive solubility profile.

-

pH (for Aqueous Solubility): The aniline functional group is basic and will be protonated in acidic solutions to form the corresponding anilinium salt. This salt form is generally more water-soluble than the free base. Therefore, the aqueous solubility of 4-(Benzyloxy)-3-fluoroaniline is expected to be pH-dependent, increasing at lower pH values. According to ICH guidelines, solubility should be assessed over a pH range of 1.2 to 6.8 for pharmaceutical applications.[7][8]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of 4-(Benzyloxy)-3-fluoroaniline being used in the solubility studies, for instance, by X-ray powder diffraction (XRPD).

Diagram 2: Influence of pH on Aqueous Solubility

Caption: Chemical equilibrium affecting the aqueous solubility of 4-(Benzyloxy)-3-fluoroaniline.

Data Interpretation and Application

The experimentally determined solubility data for 4-(Benzyloxy)-3-fluoroaniline should be compiled into a clear and concise format for easy interpretation and comparison.

Table 2: Example Solubility Data Table for 4-(Benzyloxy)-3-fluoroaniline at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 80.1 | Experimental Value | Calculated Value |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

This data can then be used to:

-

Select appropriate solvents for synthesis and purification.

-

Guide the development of formulations with optimal dissolution characteristics.

-

Provide a basis for biopharmaceutical classification according to the Biopharmaceutics Classification System (BCS).[7][8]

Conclusion

While readily available quantitative solubility data for 4-(Benzyloxy)-3-fluoroaniline is scarce, this technical guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing standardized experimental protocols, researchers and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts. A thorough characterization of the solubility of this important building block will undoubtedly facilitate more efficient and informed decision-making throughout the pharmaceutical development lifecycle.

References

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Retrieved January 9, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved January 9, 2026, from [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). Retrieved January 9, 2026, from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved January 9, 2026, from [Link]

-

4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved January 9, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 9, 2026, from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020, February 10). Retrieved January 9, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved January 9, 2026, from [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.). Retrieved January 9, 2026, from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.). Retrieved January 9, 2026, from [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PubMed Central. (2021, March 10). Retrieved January 9, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 9, 2026, from [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. (n.d.). Retrieved January 9, 2026, from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. (2025, August 6). Retrieved January 9, 2026, from [Link]

- US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. (n.d.).

-

biopharmaceutics classification system-based biowaivers m9 - ICH. (2018, June 7). Retrieved January 9, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved January 9, 2026, from [Link]

-

Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O | Journal of Chemical & Engineering Data - ACS Publications. (2019, February 6). Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-3-fluoroaniline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 4-(Benzyloxy)-3-fluoroaniline, a substituted aromatic amine of interest in synthetic and medicinal chemistry. We will deconstruct the theoretical underpinnings that dictate the spectrum's appearance, from the electronic effects of its distinct functional groups to the complex spin-spin coupling interactions, including long-range proton-fluorine (H-F) couplings. This guide presents a predicted high-resolution spectrum, a detailed experimental protocol for data acquisition, and a step-by-step interpretation of the spectral data. The methodologies and analyses herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret this and structurally related molecules.

Foundational Principles: Unpacking the Structure of 4-(Benzyloxy)-3-fluoroaniline

The ¹H NMR spectrum of any molecule is a direct reflection of its electronic and structural environment. For 4-(Benzyloxy)-3-fluoroaniline, the spectrum is governed by the interplay of three key substituents on an aniline scaffold: a potent electron-donating amino (-NH₂) group, a similarly electron-donating benzyloxy (-OCH₂Ph) group, and an electronegative fluorine (-F) atom. Understanding the influence of these groups is paramount to a successful spectral interpretation.

The amino and benzyloxy groups are strong activating, ortho, para-directing groups.[1] They donate electron density into the aromatic ring via resonance, which generally increases the shielding (and thus lowers the chemical shift) of protons at the ortho and para positions relative to the substituent.[1][2] Conversely, the fluorine atom is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect), but it can also donate electron density via resonance. Its most profound impact on the ¹H NMR spectrum, however, is through-bond J-coupling to nearby protons.[3][4]

The unique proton environments in 4-(Benzyloxy)-3-fluoroaniline are labeled in the diagram below.

Caption: Figure 1. Molecular structure of 4-(Benzyloxy)-3-fluoroaniline with unique proton environments labeled (a-e).

The distinct proton sets are:

-

H(a), H(b), H(c): The three protons on the substituted aniline ring.

-

-NH₂: The two amine protons.

-

H(d): The two benzylic methylene protons (-CH₂-).

-

H(e): The five protons on the terminal phenyl ring of the benzyloxy group.

Predicted ¹H NMR Spectral Data: A Quantitative Forecast

Based on established principles of substituent effects and spin-spin coupling, a detailed prediction of the ¹H NMR spectrum can be formulated. The electronic donation from the -NH₂ and -OCH₂Ph groups will push the aniline ring protons upfield from the typical benzene resonance of ~7.3 ppm.[2] The fluorine atom will introduce characteristic H-F coupling constants, which are crucial for definitive assignments.[3][4]

The following table summarizes the anticipated spectral parameters.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Integration |

| H(e) | 7.30 - 7.50 | Multiplet (m) | - | 5H |

| H(a) | ~6.95 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz; ⁴J(H,F) ≈ 6.0 Hz | 1H |

| H(c) | ~6.80 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz; ³J(H,F) ≈ 10.0 Hz | 1H |

| H(b) | ~6.70 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz; ⁵J(H,F) ≈ 1-2 Hz | 1H |

| H(d) | ~5.05 | Singlet (s) | - | 2H |

| -NH₂ | 3.50 - 4.50 | Broad Singlet (br s) | - | 2H |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary with solvent and concentration. Coupling constants are estimates based on analogous structures.[5][6][7]

Experimental Protocol for High-Resolution Spectrum Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for robust and reproducible results.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility or to observe different hydrogen-bonding behavior of the -NH₂ protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.[8][9] The choice of solvent can significantly impact the chemical shift of labile protons like those on the amine group.[10]

-

Analyte Concentration: Accurately weigh 5-10 mg of 4-(Benzyloxy)-3-fluoroaniline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer to serve as the chemical shift reference (δ = 0.00 ppm). If not present, a small amount can be added.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Configuration

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving the necessary signal dispersion to resolve the complex multiplets in the aromatic region.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (zg30) pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

Acquisition Time (aq): 2-4 seconds for good digital resolution.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption peaks. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals and normalize the values relative to a well-resolved peak of known proton count (e.g., the benzylic CH₂ signal, which should integrate to 2H).

Caption: Figure 2. Standard workflow for ¹H NMR spectrum acquisition.

In-Depth Spectral Interpretation

The final spectrum is a composite of signals, each telling a piece of the structural story. The key to interpretation lies in systematically analyzing the chemical shift, integration, and multiplicity of each peak.

The Benzyloxy Group (Protons d & e)

-

Phenyl Protons, H(e) (δ 7.30 - 7.50, 5H): The five protons of the benzyl group's phenyl ring are typically deshielded and appear as a complex, overlapping multiplet in the 7.3-7.5 ppm region.[11] Their chemical environment is largely unperturbed by the aniline ring system.

-

Benzylic Protons, H(d) (δ ~5.05, 2H): The two methylene protons are adjacent to an oxygen atom and a phenyl ring, placing their resonance downfield. With no adjacent protons to couple with, this signal appears as a sharp, easily identifiable singlet, integrating to 2H. This peak is often an excellent starting point for spectral assignment and integration calibration.

The Amine Protons (-NH₂)

-

Amine Protons (δ 3.50 - 4.50, 2H): The signal for the -NH₂ protons typically appears as a broad singlet.[12] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to differing degrees of hydrogen bonding and chemical exchange. In CDCl₃, it is expected around 3.7 ppm. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

The Substituted Aniline Ring (Protons a, b, c)

This region is the most information-rich and complex part of the spectrum due to overlapping electronic effects and both H-H and H-F coupling.

Caption: Figure 3. J-coupling network in the aniline ring of 4-(Benzyloxy)-3-fluoroaniline.

-

Proton H(c) (δ ~6.80, 1H): This proton is ortho to the benzyloxy group and ortho to the fluorine atom. It experiences strong coupling from two sources:

-

Ortho H-H coupling to H(b) (³JHH ≈ 8.5 Hz).

-

Ortho H-F coupling to the fluorine atom (³JHF ≈ 10.0 Hz).[4] The resulting signal is a clean doublet of doublets.

-

-

Proton H(b) (δ ~6.70, 1H): This proton is ortho to the amino group and meta to the benzyloxy group. It is the most shielded of the aromatic protons. Its multiplicity is determined by:

-

Ortho H-H coupling to H(c) (³JHH ≈ 8.5 Hz).

-

Meta H-H coupling to H(a) (⁴JHH ≈ 2.5 Hz).

-

Para H-F coupling to the fluorine atom (⁵JHF), which is typically very small (1-2 Hz) and may only manifest as a slight broadening of the peaks.[13] This signal will appear as a doublet of doublets, potentially with further fine splitting.

-

-

Proton H(a) (δ ~6.95, 1H): This proton is ortho to the amino group and meta to the fluorine atom. Its splitting pattern arises from:

Conclusion

The ¹H NMR spectrum of 4-(Benzyloxy)-3-fluoroaniline is a rich tapestry of chemical information. A systematic approach, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for its complete and unambiguous assignment. The characteristic singlet of the benzylic protons, the broad resonance of the amine, and the intricate doublet of doublets for each of the three aniline ring protons—shaped by both H-H and H-F interactions—serve as definitive fingerprints for the molecule's structure. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage the full power of NMR spectroscopy in their scientific endeavors.

References

-

Coupling of Protons with Fluorine Page - ResearchGate. (2007). ResearchGate. [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. (2017). University of Ottawa. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). UW-Platteville. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021). YouTube. [Link]

-

“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Publishing. (2014). Royal Society of Chemistry. [Link]

-

Multinuclear NMR - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University. [Link]

-

Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.). University of Nigeria. [Link]

-

Solvent induced 1H NMR chemical shifts of annulenes - ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp - Reddit. (2017). Reddit. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]

- 8. unn.edu.ng [unn.edu.ng]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. reddit.com [reddit.com]

- 13. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to the FT-IR Spectrum of 4-(Benzyloxy)-3-fluoroaniline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Benzyloxy)-3-fluoroaniline, a compound of interest in pharmaceutical and agrochemical synthesis. As direct experimental data for this specific molecule is not widely published, this document establishes a robust predictive framework for its vibrational spectrum based on established spectroscopic principles and data from analogous structures. This approach provides researchers with a reliable reference for the identification and characterization of this and structurally related molecules.

Introduction: The Molecular Signature

4-(Benzyloxy)-3-fluoroaniline is a multi-functional molecule incorporating a primary aromatic amine, an aryl ether, a fluoro-substituted benzene ring, and a benzyl group. Each of these structural components possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies. FT-IR spectroscopy serves as a powerful, non-destructive technique to probe these vibrations, yielding a unique spectral "fingerprint" that can be used for structural elucidation and quality control.[1][2] Understanding this fingerprint is crucial for confirming the identity of the synthesized compound and ensuring its purity.

The presence of the primary amine group is of particular interest, as its characteristic N-H stretching and bending vibrations are sensitive to the electronic environment of the aromatic ring.[3][4] Furthermore, the C-F, C-O, and various aromatic C-H and C=C bonds provide a rich and complex spectrum that, when correctly interpreted, offers a detailed picture of the molecule's architecture.

Theoretical Foundation: Probing Molecular Vibrations with Infrared Light

FT-IR spectroscopy operates on the principle that molecular bonds are not rigid; they stretch, bend, and vibrate at specific quantized frequencies.[1][5] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a change in the molecule's dipole moment. An FT-IR spectrometer measures this absorption of light across a range of wavenumbers (typically 4000 to 400 cm⁻¹) and plots it as a spectrum of transmittance or absorbance versus wavenumber.

The resulting spectrum is divided into two main regions:

-

The Functional Group Region (4000-1300 cm⁻¹): This region contains absorptions from the stretching vibrations of specific bonds (e.g., N-H, C-H, C=O, C≡N). These bands are typically well-defined and are highly characteristic of the functional groups present.[6]

-

The Fingerprint Region (1300-400 cm⁻¹): This area of the spectrum is rich with complex vibrations, including bending modes and skeletal vibrations of the entire molecule.[6] While individual peak assignments can be challenging, the overall pattern in this region is unique to a specific molecule, serving as a powerful tool for identification.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details a robust, self-validating method for obtaining the FT-IR spectrum of a solid sample like 4-(Benzyloxy)-3-fluoroaniline using the KBr (potassium bromide) pellet technique. This method is chosen for its ability to produce high-quality spectra for solid-phase materials.[7][8]

I. Materials and Equipment

-

4-(Benzyloxy)-3-fluoroaniline (solid, finely powdered)

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press (capable of 8-10 tons of pressure)

-

FT-IR Spectrometer (e.g., equipped with a DTGS detector)

-

Spatula and analytical balance

II. Step-by-Step Methodology

-

Sample Preparation (The Causality of Homogeneity):

-

Weigh approximately 1-2 mg of 4-(Benzyloxy)-3-fluoroaniline and 150-200 mg of dry KBr. The 1:100 ratio is critical; too much sample will lead to total absorption (flat-topped peaks), while too little will result in a poor signal-to-noise ratio.

-

Gently grind the KBr in the agate mortar for one minute to create a fine, consistent powder. This step ensures that the particle size is smaller than the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.[9]

-

Add the sample to the KBr in the mortar and continue to grind the mixture for another 2-3 minutes until it is a homogenous, fine powder. This thorough mixing ensures the analyte is evenly dispersed in the IR-transparent KBr matrix.

-

-

Pellet Formation (Creating an Optically Clear Medium):

-

Transfer a portion of the mixture into the collar of the pellet press die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure of 8-10 tons for approximately 2 minutes. The high pressure causes the KBr to flow and form a transparent or translucent pellet, effectively creating a solid-state solution of the analyte in the KBr matrix.

-

-

Spectral Acquisition (Data Generation and Validation):

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

First, acquire a background spectrum of the empty sample compartment. This is a critical self-validating step that measures the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background is then automatically subtracted from the sample spectrum.

-

Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

III. Data Analysis

-

Perform a baseline correction on the resulting spectrum to account for any scattering effects or instrumental drift.

-

Use the spectrometer's software to identify and label the wavenumbers of the major absorption peaks.

-

Compare the observed peak positions with the predicted values and established correlation tables to confirm the presence of the expected functional groups.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Predicted FT-IR Spectrum of 4-(Benzyloxy)-3-fluoroaniline

The following table summarizes the predicted characteristic absorption bands for 4-(Benzyloxy)-3-fluoroaniline. These predictions are derived from established correlation charts and spectral data of analogous compounds.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Corresponding Functional Group |

| 3480 - 3380 | Medium | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretching | Benzene Rings |

| 2950 - 2850 | Medium - Weak | Aliphatic C-H Stretching (Asymmetric & Symmetric) | Methylene (-CH₂-) of Benzyl Group |

| 1630 - 1580 | Strong - Medium | N-H Scissoring (Bending) | Primary Aromatic Amine (-NH₂) |

| 1610 - 1585 | Strong - Medium | Aromatic C=C Ring Stretching | Benzene Rings |

| 1520 - 1480 | Strong - Medium | Aromatic C=C Ring Stretching | Benzene Rings |

| 1470 - 1440 | Medium | CH₂ Scissoring (Bending) | Methylene (-CH₂-) of Benzyl Group |

| 1335 - 1250 | Strong | Aromatic C-N Stretching | Aromatic Amine |

| 1280 - 1200 | Strong | Aryl-O-CH₂ Asymmetric Stretching | Aryl Ether |

| 1150 - 1050 | Strong | C-F Stretching | Fluoroaromatic |

| 900 - 675 | Strong | Aromatic C-H Out-of-plane Bending (OOP) | Substituted Benzene Rings |

In-depth Spectral Interpretation

N-H Vibrations (The Amine Signature)

The most definitive peaks for the primary amine group are the N-H stretching vibrations, expected as a doublet in the 3480-3380 cm⁻¹ region.[3][10] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[3] The appearance of two distinct peaks in this region is a strong indicator of the -NH₂ group. Additionally, a strong to medium intensity N-H scissoring (bending) vibration should be visible around 1630-1580 cm⁻¹.[4]

C-H Stretching Vibrations

Two types of C-H stretching vibrations are anticipated. A series of weaker bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on the aromatic rings.[11] Just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), sharper, medium-intensity peaks will arise from the asymmetric and symmetric stretching of the methylene (-CH₂) group in the benzyl moiety.[6]

Aromatic Ring and Ether Linkage Vibrations

The spectrum will be rich with information from the two benzene rings and the ether linkage.

-

C=C Stretching: Strong absorptions from the C=C stretching vibrations within the aromatic rings are expected in the 1610-1480 cm⁻¹ range.[11] The presence of multiple sharp bands in this region is highly characteristic of aromatic compounds.

-

Aryl Ether C-O Stretching: A very strong and prominent band corresponding to the asymmetric stretching of the Aryl-O-CH₂ bond should appear in the 1280-1200 cm⁻¹ region. This is one of the most intense peaks expected in the spectrum and is a key indicator of the aryl ether functionality.

-

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band typically found between 1150 and 1050 cm⁻¹. This peak can sometimes be obscured by other strong absorptions in the fingerprint region but is a crucial marker for the fluorine substituent.

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is expected to produce a strong band in the 1335-1250 cm⁻¹ range.[3][4]

Out-of-Plane Bending and the Fingerprint Region

The region below 900 cm⁻¹ will contain strong bands due to the out-of-plane (OOP) C-H bending vibrations of the substituted aromatic rings. The exact position of these bands is highly diagnostic of the substitution pattern on the rings.[11] The complexity of this fingerprint region, combined with the specific bands from the functional groups, provides a unique and definitive spectrum for 4-(Benzyloxy)-3-fluoroaniline.

Caption: Molecular structure and key FT-IR vibrational assignments.

Conclusion

This technical guide provides a detailed predictive framework for the FT-IR analysis of 4-(Benzyloxy)-3-fluoroaniline. By systematically dissecting the molecule into its constituent functional groups, we have assigned expected vibrational frequencies that can guide researchers in the identification and characterization of this compound. The provided experimental protocol outlines a best-practice approach for acquiring a high-quality spectrum, ensuring reproducibility and accuracy. While based on predictive analysis, this guide serves as an authoritative starting point for any scientist or drug development professional working with this molecule, bridging the gap between theoretical understanding and practical application in the laboratory.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

ResearchGate. (2025). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. [Link]

-

Spectroscopy Online. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]

-

International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Spectroscopy Online. (2016). The Benzene Fingers, Part II: Let Your Fingers Do the Walking Through the Benzene Fingers. [Link]

-

RSC Publishing. (n.d.). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part 11. [Link]

-

ResearchGate. (n.d.). The benzene fingers, part I: Overtone and combination bands. [Link]

-

ResearchGate. (2025). IR Spectral Interpretation Workshop The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]

-

AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]

-

YouTube. (2020). IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

Mendeleev Communications. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amines. [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

-

Slideshare. (n.d.). Infrared spectrum / infrared frequency and hydrocarbons. [Link]

-

Reddit. (2015). In need of help identifying IR Spectrum. [Link]

-

The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]

-

CDN. (n.d.). Infrared Spectroscopy. [Link]

Sources

- 1. 4-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Fluoro-3-(trifluoromethyl)benzylamine [webbook.nist.gov]

- 4. rjpn.org [rjpn.org]

- 5. Buy 4-(Benzyloxy)-3-fluoroaniline | 168268-00-6 [smolecule.com]

- 6. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. spectrabase.com [spectrabase.com]

Mass Spectrometry of 4-(Benzyloxy)-3-fluoroaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of 4-(benzyloxy)-3-fluoroaniline, a compound of interest in pharmaceutical and chemical synthesis. A deep understanding of its behavior under mass spectrometric conditions is essential for its accurate identification, structural elucidation, and quantification in complex matrices. This document outlines the theoretical basis for its ionization and fragmentation, provides detailed experimental protocols for its analysis, and presents predicted fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for this and structurally related molecules.

Introduction: Structural and Chemical Context

4-(Benzyloxy)-3-fluoroaniline is an aromatic amine containing three key functional groups that dictate its behavior in mass spectrometry: a primary aniline group, a benzyl ether linkage, and a fluorine substituent on the aromatic ring. The interplay of these groups under ionization conditions leads to a characteristic fragmentation pattern that can be used for its unambiguous identification. The primary amino group is a site of ready ionization, the benzyl ether bond is susceptible to cleavage, and the fluorine atom influences the electron distribution of the aromatic ring.

Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is critical in the analysis of 4-(benzyloxy)-3-fluoroaniline. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable, with the choice depending on the analytical context, such as coupling with gas or liquid chromatography.

-

Electron Ionization (EI): This hard ionization technique typically imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in structural information, providing a veritable fingerprint of the molecule. For 4-(benzyloxy)-3-fluoroaniline, EI would likely produce a prominent molecular ion peak and a series of characteristic fragment ions.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is less likely to cause in-source fragmentation. It is particularly useful for analyzing the compound via liquid chromatography (LC-MS) and for accurately determining its molecular weight. In positive ion mode, the primary amine group is readily protonated to form the [M+H]⁺ ion.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For aromatic amines, alpha-cleavage is a common fragmentation pathway.[1] Benzyl ethers are known to cleave at the benzylic C-O bond, leading to the formation of a stable tropylium ion.[2]

Predicted Mass Spectrum and Fragmentation Pathways

Based on the structural features of 4-(benzyloxy)-3-fluoroaniline, a detailed fragmentation pattern can be predicted. The molecular weight of 4-(benzyloxy)-3-fluoroaniline (C₁₃H₁₂FNO) is 217.24 g/mol .

Electron Ionization (EI) Fragmentation

Under EI conditions, the following key fragmentation steps are anticipated:

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 217.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond of the benzyl ether, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the tropylium ion. This is expected to be the base peak in the spectrum. The corresponding radical fragment would be the 4-amino-2-fluorophenoxy radical.

-

Formation of the 4-amino-2-fluorophenol ion: Loss of the benzyl radical would result in a fragment at m/z 126.

-

Loss of HCN: Aromatic amines can undergo the loss of hydrogen cyanide (HCN) from the aniline moiety.[3]

The proposed fragmentation pathway under electron ionization is depicted below:

Caption: Proposed EI fragmentation pathway for 4-(benzyloxy)-3-fluoroaniline.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS, the molecule will primarily be observed as the protonated species, [M+H]⁺, at m/z 218. Tandem mass spectrometry (MS/MS) of this precursor ion would be required to induce fragmentation. The fragmentation in ESI is often different from EI due to the even-electron nature of the precursor ion. A likely fragmentation would be the loss of the neutral benzyl alcohol molecule (C₇H₈O) following protonation of the ether oxygen, or the loss of the benzyl group.

Experimental Protocols

To ensure reliable and reproducible data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of 4-(benzyloxy)-3-fluoroaniline using an EI source.

-

Sample Preparation:

-

Dissolve approximately 1 mg of 4-(benzyloxy)-3-fluoroaniline in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Source: Electron Ionization (EI).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for analysis using an ESI source.

-

Sample Preparation:

-

Dissolve approximately 1 mg of 4-(benzyloxy)-3-fluoroaniline in 1 mL of methanol or acetonitrile.

-

Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

-

LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.[4]

-

Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[4]

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-